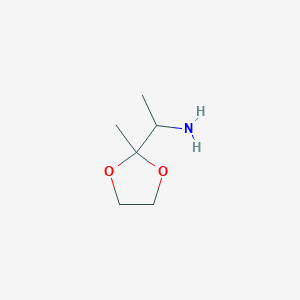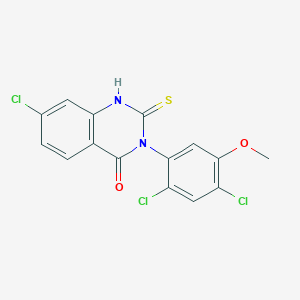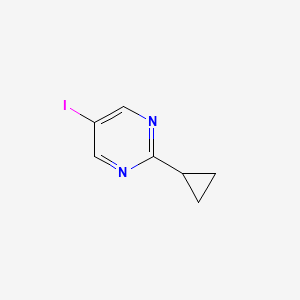
2-Cyclopropyl-5-iodopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-iodopyrimidine is a useful research compound. Its molecular formula is C7H7IN2 and its molecular weight is 246.051. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Therapeutic Potential
2-Cyclopropyl-5-iodopyrimidine and its derivatives have been extensively studied for their biological activity and potential therapeutic applications. For instance, cyclopropyl-containing compounds have shown inhibitory activity against mammalian topoisomerase II, a crucial enzyme involved in DNA replication and cell division, suggesting potential as antitumor agents (Wentland et al., 1993). Similarly, certain 2-cyclopropylindoloquinones have been synthesized and demonstrated activity against hypoxic cells in vitro, implicating their use in cancer therapy (Naylor et al., 1997). Moreover, 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which can be synthesized using compounds related to this compound, are recognized for their broad applications in medicinal and pharmaceutical industries (Parmar et al., 2023).
Antiviral and Antibacterial Applications
Cyclopropyl-related compounds have also been investigated for their antiviral and antibacterial properties. For instance, certain 2',3'-dideoxy-3'-thiapyrimidine nucleosides were studied for their ability to inhibit hepatitis B virus (HBV) DNA replication, showcasing their potential as antiviral agents (Doong et al., 1991). Additionally, the oxidation of antibiotics by potassium permanganate, an important process in water treatment, involves the reaction with compounds like ciprofloxacin, where the cyclopropyl group is one of the targets for oxidation, indicating the role of such structures in environmental science and pharmaceutical degradation pathways (Hu et al., 2011).
Enzyme Inhibition and Activation
The cyclopropyl moiety and its derivatives have been shown to influence various biological pathways by acting as enzyme inhibitors or activators. For instance, compounds like N(4)-butyl-5-iodo-6-methylpyrimidine-2,4-diamine have been identified as pure toll-like receptor 8 (TLR8) agonists, crucial for evoking distinct cytokine profiles favoring certain immune responses (Beesu et al., 2016). This showcases the potential of this compound derivatives in immunology and therapeutic applications targeting immune responses.
Chemical Synthesis and Catalysis
This compound is also important in the field of chemical synthesis and catalysis. For example, the oxidation of isopropylcyclopropane by chromyl chloride, involving cyclopropyl compounds, leads to a variety of organic products, demonstrating the chemical reactivity and potential application of such compounds in synthetic chemistry and catalysis (Wang & Mayer, 1997).
Safety and Hazards
The safety information for 2-Cyclopropyl-5-iodopyrimidine includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The compound “2-Cyclopropyl-5-iodopyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in the synthesis of DNA and RNA as they are part of the structure of these molecules (cytosine, thymine, and uracil are pyrimidines). Therefore, it’s possible that this compound could interact with enzymes involved in nucleotide synthesis or DNA replication, but this is purely speculative without specific study results.
Properties
IUPAC Name |
2-cyclopropyl-5-iodopyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWGGGWXUFJTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
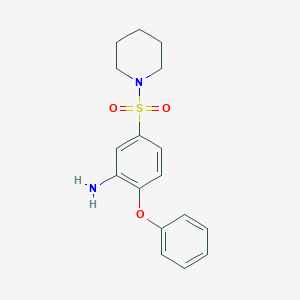
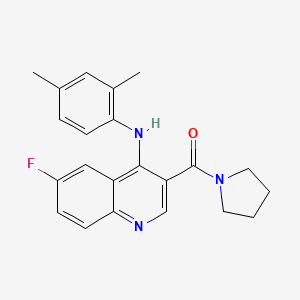

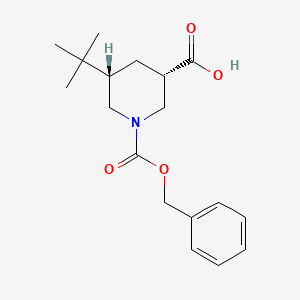
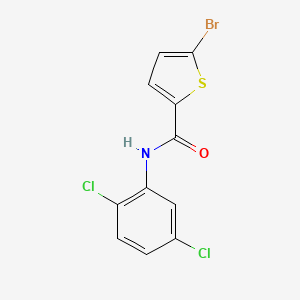
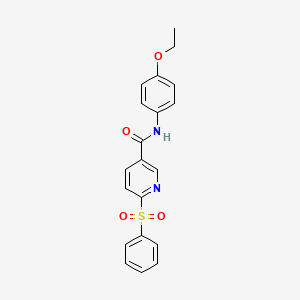
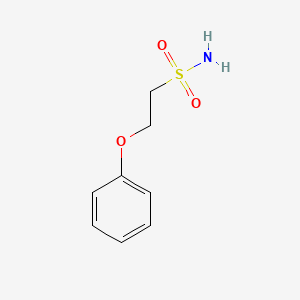
![ethyl 12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-12-carboxylate](/img/structure/B2487935.png)
![(2E)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}prop-2-enenitrile](/img/structure/B2487938.png)
![2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2487939.png)
